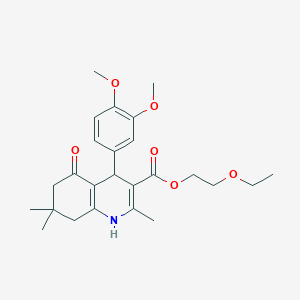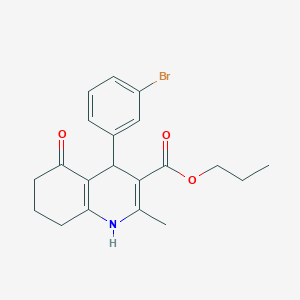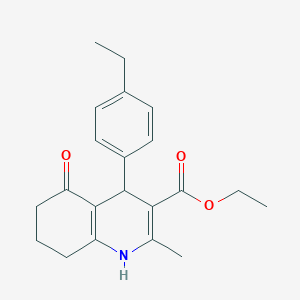![molecular formula C25H33NO4 B402066 PROPAN-2-YL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B402066.png)
PROPAN-2-YL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPAN-2-YL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, multiple methyl groups, and an isopropyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclohexanones, which undergo condensation reactions to form the quinoline core. The esterification of the carboxylic acid group with isopropanol under acidic conditions yields the final ester product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
PROPAN-2-YL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: The aromatic ring and other positions on the quinoline core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
PROPAN-2-YL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of PROPAN-2-YL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core but different substituents.
Isopropyl Esters: Compounds with similar ester functional groups but different core structures.
Trimethyl Substituted Compounds: Molecules with multiple methyl groups attached to different core structures.
Uniqueness
PROPAN-2-YL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C25H33NO4 |
|---|---|
Poids moléculaire |
411.5g/mol |
Nom IUPAC |
propan-2-yl 2,7,7-trimethyl-5-oxo-4-(2-propan-2-yloxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO4/c1-14(2)29-20-11-9-8-10-17(20)22-21(24(28)30-15(3)4)16(5)26-18-12-25(6,7)13-19(27)23(18)22/h8-11,14-15,22,26H,12-13H2,1-7H3 |
Clé InChI |
PVFJCEPQSYORAH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC(C)C)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC(C)C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![pentyl 2,7,7-trimethyl-5-oxo-4-[2,3,4-tris(methyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B401992.png)







![Butyl 2-methyl-5-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402006.png)
